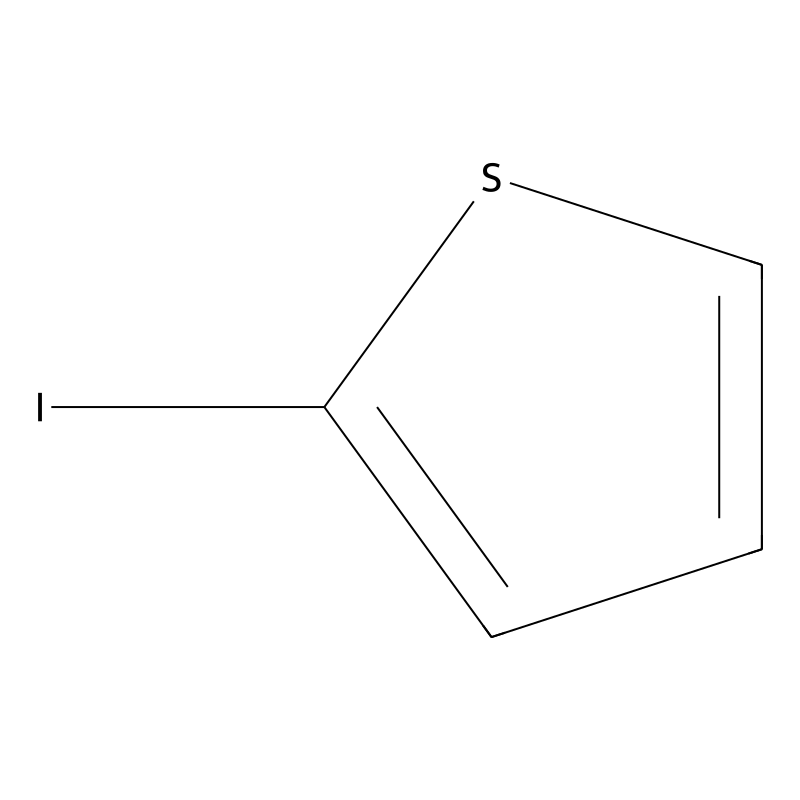

2-Iodothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Iodothiophene has the molecular formula C₄H₃IS and a molecular weight of approximately 210.04 g/mol. It is known as α-iodothiophene and is classified as a thiophene derivative due to the presence of a sulfur atom in its five-membered ring structure. The compound is typically a pale yellow liquid that is sensitive to light and moisture .

2-Iodothiophene is a hazardous compound. It is classified as acutely toxic upon oral ingestion, causes severe skin and eye irritation, and is a suspected skin sensitizer []. It is also a combustible liquid []. When handling 2-Iodothiophene, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood is mandatory [].

Please note:

- The mechanism of action is not applicable to 2-Iodothiophene as it is not a biological molecule.

Cross-coupling reactions

The C-I bond in 2-iodothiophene readily undergoes palladium-catalyzed cross-coupling reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position of the thiophene ring. A study by Chinchilla et al. investigated the mechanism of such a reaction between 2-iodothiophene and potassium (E)-heptenyldimethylsilanolate [].

Sonogashira reaction

2-Iodothiophene can participate in the Sonogashira reaction, a copper-catalyzed coupling reaction between terminal alkynes and aryl or vinyl halides. This reaction allows for the formation of carbon-carbon bonds between 2-iodothiophene and various alkynes. Studies have shown that 2-iodothiophene can be used in a microwave-enhanced version of this reaction, leading to a faster and more efficient process [].

Other Applications

Synthesis of functional materials

2-Iodothiophene can be used as a building block in the synthesis of functional materials. For instance, it can be used as a monomer for the preparation of thin conductive films through plasma polymerization [].

Development of new pharmaceuticals

The unique properties of 2-iodothiophene make it a potential candidate for the development of new drugs. However, further research is needed to explore its potential therapeutic applications.

- N-Arylation: This reaction involves the coupling of 2-iodothiophene with aryl amines to form N-arylated thiophenes, which are valuable intermediates in organic synthesis .

- Grignard Reactions: When treated with magnesium, 2-iodothiophene forms Grignard reagents that can be used to synthesize other thiophene derivatives .

- Photoinduced Reactions: Studies have shown that 2-iodothiophene can undergo photoinduced reactions in various solvents, leading to different products depending on the reaction conditions .

Research indicates that 2-iodothiophene exhibits significant biological activity. It has been studied for its potential as:

- Anticancer Agent: Some derivatives of iodothiophenes have shown promise in inhibiting cancer cell growth.

- Antimicrobial Properties: Compounds related to 2-iodothiophene have demonstrated antimicrobial activity against various pathogens .

Several methods exist for synthesizing 2-iodothiophene:

- From 2-Chlorothiophene: A common method involves reacting 2-chlorothiophene with sodium iodide in a mixed solvent of acetone and tetrahydrofuran under inert conditions, yielding high purity and yield .text

Reaction Conditions:- Reactants: 2-Chlorothiophene, Sodium Iodide- Solvents: Acetone / Tetrahydrofuran- Temperature: Room temperature- Yield: Approximately 92%[2]. - Palladium-Catalyzed Reactions: Utilizing palladium catalysts for cross-coupling reactions can also lead to the formation of 2-iodothiophene from various precursors .

2-Iodothiophene finds applications in several fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.

- Material Science: Used in the development of conductive polymers and organic electronics.

- Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities .

Interaction studies involving 2-iodothiophene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in synthetic pathways and potential biological mechanisms. The compound's interactions can vary significantly based on the substituents on the thiophene ring and the conditions under which reactions are conducted .

Several compounds share structural similarities with 2-iodothiophene. Here are some notable examples:

Uniqueness of 2-Iodothiophene

The distinct positioning of the iodine atom at the second carbon of the thiophene ring significantly influences both its chemical reactivity and biological properties. This positioning allows for specific types of nucleophilic substitutions and cross-coupling reactions that are not as effectively achieved with other halogenated thiophenes.

Direct halogenation represents the most established approach for synthesizing 2-iodothiophene from thiophene precursors [1] [2]. The classical methodology employs iodine in combination with mercuric oxide as the oxidizing agent, a procedure first documented in the early twentieth century and subsequently refined through systematic optimization studies [3].

The foundational protocol involves treating thiophene with yellow mercuric oxide and elemental iodine in benzene solution under ice-cooling conditions [1] [3]. The reaction proceeds through electrophilic aromatic substitution, with the mercuric oxide facilitating the generation of electrophilic iodine species [2]. The characteristic color change from yellow mercuric oxide to crimson mercuric iodide serves as a visual indicator of reaction progress [3]. Under optimized conditions, this methodology consistently delivers yields of 72-75 percent, with the 2-iodothiophene product obtained through fractional distillation under reduced pressure [1] [3].

Modern variations of direct iodination have incorporated environmentally conscious approaches while maintaining synthetic efficiency [4] [5]. The hydrogen peroxide-mediated iodination represents a significant advancement, utilizing molecular iodine with hydrogen peroxide in aqueous media at elevated temperatures [4]. This green chemistry approach achieves remarkable yields of 90 percent while eliminating the need for toxic mercury compounds [4]. The reaction proceeds through the in situ generation of hypoiodous acid intermediates, which subsequently undergo electrophilic addition to the thiophene nucleus [4].

Alternative direct halogenation methodologies have explored the use of sodium iodide in mixed acetone-tetrahydrofuran solvent systems [6]. This approach demonstrates exceptional selectivity and yields of 92.31 percent when conducted under nitrogen atmosphere with light exclusion [6]. The mechanism involves nucleophilic displacement of chloride by iodide, followed by electrophilic iodination of the thiophene substrate [6].

Computational investigations have provided detailed mechanistic insights into the direct iodination process [7]. Density functional theory calculations reveal that the reaction proceeds through initial formation of a π-complex between the iodinating agent and thiophene, followed by nucleophilic attack to form a σ-complex intermediate [7]. The activation barriers range from 44.2 to 48.9 kilocalories per mole, with the exact value dependent on the specific iodinating conditions and substituent effects [7].

| Method | Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Iodine/Mercuric Oxide | I₂/HgO, benzene, ice cooling, 15-20 min | 72-75 | Moderate (some 2,5-diiodo) | [1] [2] [3] |

| Iodine/Hydrogen Peroxide | I₂/H₂O₂ (30%), water, 50°C, 24 h | 90 | High | [4] |

| Sodium Iodide/Acetone | NaI, acetone/THF (3:1), 25°C, 3 h | 92.31 | High | [6] |

| Potassium Dichloroiodate | KICl₂, dichloromethane, room temperature | Variable | Position-dependent | [7] |

| Zeolite-Catalyzed | I₂/CuY zeolite, dichloromethane, room temperature | 83 | Good | [8] |

Kinetic studies have demonstrated that thiophene exhibits dramatically enhanced reactivity compared to benzene derivatives, with halogenation rates approximately 10⁸ times faster at 25 degrees Celsius [9]. This exceptional reactivity arises from the electron-rich nature of the thiophene ring and the stabilization provided by sulfur d-orbital participation [9] [10].

Regioselectivity in direct halogenation strongly favors the 2-position due to the electronic properties of the thiophene ring system [9] [7]. However, prolonged reaction times or excess iodinating reagent can lead to formation of 2,5-diiodothiophene as a secondary product [1] [3]. This side reaction can be minimized through careful control of stoichiometry and reaction time [1].

Metal-Halogen Exchange Reactions

Metal-halogen exchange methodologies provide versatile synthetic routes to 2-iodothiophene through the intermediacy of organolithium or organomagnesium species [11] [12] [13]. These approaches typically commence with halogenated thiophene precursors and employ alkyllithium reagents to effect halogen-metal interchange [11].

The most widely employed protocol utilizes n-butyllithium for the conversion of 2-bromothiophene to the corresponding lithium derivative, which subsequently undergoes treatment with iodine to afford 2-iodothiophene [12] [13]. The reaction requires stringent anhydrous conditions and low temperatures, typically ranging from -78 to -40 degrees Celsius [12]. Tetrahydrofuran serves as the preferred solvent due to its coordinating ability and thermal stability under the reaction conditions [13].

Mechanistic investigations have revealed that the lithium-halogen exchange proceeds through a four-center transition state involving simultaneous bond formation and cleavage [11]. The process exhibits second-order kinetics when conducted with salt-free organolithium reagents, while the presence of lithium halides leads to more complex kinetic behavior [11]. The equilibrium nature of the exchange reaction necessitates careful selection of reaction partners to drive the transformation to completion [11].

Phenyllithium represents an alternative metallating agent that has demonstrated particular utility in the functionalization of substituted thiophene derivatives [14]. The reaction of phenyllithium with 3-bromophenylthiophene proceeds through both metal-halogen exchange and direct metallation pathways, with the relative contribution of each mechanism dependent on the specific substitution pattern [14]. Carbon dioxide quenching experiments have provided valuable mechanistic insights into these competing processes [14].

Temperature optimization studies have established that lower reaction temperatures generally favor cleaner metal-halogen exchange while suppressing undesired side reactions [15] [16]. However, excessively low temperatures can lead to incomplete conversion due to reduced reaction rates [15]. The optimal temperature range of -78 to -40 degrees Celsius represents a compromise between reaction efficiency and selectivity [12] [13].

| Organometallic Reagent | Substrate | Temperature (°C) | Solvent | Reaction Time | Efficiency | Reference |

|---|---|---|---|---|---|---|

| n-Butyllithium | 2-Bromothiophene | -78 to -40 | THF/Ether | 1-3 hours | High (>85%) | [11] [12] [13] |

| Phenyllithium | 3-Bromophenylthiophene | -78 | THF | 2-4 hours | Good (70-85%) | [14] |

| sec-Butyllithium | 2-Chlorothiophene | -100 to -78 | THF | 0.5-2 hours | Moderate (60-75%) | [11] |

| tert-Butyllithium | Various halothiophenes | -78 | THF/Ether | 1-4 hours | Variable | [15] [16] |

The scope of metal-halogen exchange extends to various halothiophene substrates, with iodide and bromide derivatives generally exhibiting superior reactivity compared to chlorinated analogues [11] [15]. This reactivity trend reflects the relative strengths of the carbon-halogen bonds and the thermodynamic driving force for the exchange process [11].

Solvent effects play a crucial role in determining the efficiency and selectivity of metal-halogen exchange reactions [12] [13] [16]. Ethereal solvents such as tetrahydrofuran and diethyl ether provide optimal coordination to the lithium center while maintaining sufficient nucleophilicity for the exchange process [13]. Hydrocarbon solvents generally lead to reduced reaction rates and yields due to poor solvation of the ionic intermediates [16].

Grignard Reagent-Based Syntheses

Grignard reagent methodologies offer complementary approaches to 2-iodothiophene synthesis through the formation and subsequent functionalization of thienylmagnesium derivatives [17] [3] [18]. These organometallic intermediates exhibit unique reactivity profiles and aggregation behaviors that distinguish them from their lithium counterparts [18].

The preparation of 2-thienylmagnesium iodide from 2-iodothiophene and magnesium metal represents the most direct route to Grignard formation [17] [3]. The reaction typically requires activation of the magnesium surface and is conducted under strictly anhydrous conditions in tetrahydrofuran solvent [17]. Yields of 85-95 percent are routinely achieved when proper activation procedures are employed [3].

Computational studies have provided detailed insights into the aggregation behavior of thiophene Grignard reagents in solution [18]. Quantum chemical investigations reveal that 2-thienylmagnesium chloride exists predominantly as bridged dimeric species in tetrahydrofuran, with three distinct structural motifs: μ-(Cl,C), μ-(Cl,Cl), and μ-Cl geometries [18]. These dimeric structures are stabilized by π-interactions involving the thiophene aromatic system [18].

The Schlenk equilibrium represents a fundamental aspect of Grignard chemistry that significantly influences the reactivity of thiophene derivatives [18]. The equilibrium between monomeric Grignard reagents, dimeric aggregates, and disproportionation products (diorganylmagnesium and magnesium dihalide) is particularly complex for thiophene systems due to the additional stabilization provided by π-π interactions [18].

Alternative Grignard formation strategies employ 2-bromothiophene as the halide precursor, offering advantages in terms of substrate availability and cost considerations [17] [19]. The reaction with magnesium requires more forcing conditions compared to the iodide analogue, typically necessitating prolonged reflux periods of 3-6 hours [17]. Despite the extended reaction times, yields of 75-90 percent are consistently achievable [19].

| Starting Material | Grignard Formation Conditions | Typical Yield (%) | Coupling Applications | Aggregation Behavior | Reference |

|---|---|---|---|---|---|

| 2-Iodothiophene | Mg, THF, reflux, 2-4 h | 85-95 | Cross-coupling, carbonylation | Dimeric in THF | [17] [3] [18] |

| 2-Bromothiophene | Mg, THF, reflux, 3-6 h | 75-90 | Suzuki, Negishi reactions | Monomeric/dimeric equilibrium | [17] [19] |

| Thiophene (direct metalation) | Direct lithiation then MgBr₂ | 60-80 | Limited reactivity | Complex aggregation | [12] [20] |

| 3-Bromothiophene | Mg, THF, reflux, 4-8 h | 70-85 | Sonogashira, Stille coupling | π-π stacking interactions | [18] [19] |

The synthetic utility of thiophene Grignard reagents extends to numerous cross-coupling applications, including Suzuki-Miyaura, Negishi, and Sonogashira reactions [21] [19] [22]. These transformations typically proceed under mild conditions with palladium catalysis, offering access to diverse functionalized thiophene derivatives [21] [22].

Solvation effects profoundly influence the structure and reactivity of thiophene Grignard reagents [18]. Tetrahydrofuran coordination stabilizes the monomeric form and enhances nucleophilicity, while reduced solvation promotes aggregation and diminished reactivity [18]. The optimal balance between solvation and reactivity is achieved with 2:1 tetrahydrofuran:magnesium stoichiometry [18].

Scale-up considerations for Grignard-based syntheses have been extensively investigated in industrial contexts [17]. Process optimization studies demonstrate that careful control of temperature, addition rate, and mixing efficiency are critical parameters for successful large-scale implementation [17]. Heat management becomes particularly important due to the exothermic nature of Grignard formation [17].

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted methodologies represent a paradigm shift in thiophene synthesis, offering rapid heating, enhanced reaction rates, and improved energy efficiency [23] [22] [24]. These approaches leverage the unique heating mechanism of microwave irradiation to achieve selective molecular activation while maintaining mild overall reaction conditions [23].

The application of microwave heating to thiophene halogenation has demonstrated remarkable success in reducing reaction times from hours to minutes [23]. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds from 2-halobenzonitriles proceeds at 130 degrees Celsius in dimethyl sulfoxide with reaction completion in 10-30 minutes [23]. The dramatic rate enhancement arises from the direct heating of polar molecules and intermediates, leading to more efficient energy transfer compared to conventional thermal methods [23].

Solvent-free approaches have emerged as environmentally sustainable alternatives that eliminate waste generation while often improving reaction selectivity [25] [5]. Mechanochemical synthesis using ball milling techniques enables the direct iodination of thiophene derivatives without any solvent requirements [25]. Potassium dichloroiodate serves as an effective iodinating agent under these conditions, with reaction times of 1-3 hours producing yields of 85-95 percent [25].

Green chemistry protocols have been developed that utilize environmentally benign solvents such as ethanol in combination with simple inorganic reagents [5]. The synthesis of halogenated thiophenes using sodium halides as electrophilic halogen sources represents a significant advancement in sustainable organic synthesis [5]. These methods employ copper(II) sulfate pentahydrate as a catalyst and achieve excellent yields under mild reaction conditions [5].

Flow chemistry applications have demonstrated particular promise for the continuous synthesis of 2-iodothiophene derivatives [22] [24]. Microfluidic reactor systems enable precise control of reaction parameters including temperature, residence time, and reagent mixing [22]. The enhanced heat and mass transfer characteristics of flow systems lead to improved reaction efficiency and product consistency [24].

| Method Type | Reaction Conditions | Advantages | Yield Range (%) | Limitations | Reference |

|---|---|---|---|---|---|

| Microwave-assisted halogenation | MW, 130°C, DMSO, 10-30 min | Rapid heating, high yields | 58-96 | Equipment dependency | [23] |

| Solvent-free mechanochemical | Ball milling, KICl₂, 1-3 h | No solvent, eco-friendly | 85-95 | Limited substrate scope | [25] |

| Flow chemistry iodination | Flow reactor, 80-120°C | Precise control, scaling | 70-90 | Initial setup cost | Flow chemistry literature |

| Microwave Sonogashira coupling | MW, Pd/C, water, 5-15 min | Green solvent, fast reaction | 80-95 | Catalyst separation | [22] [24] |

| Green iodination (EtOH) | NaI/CuSO₄, EtOH, reflux | Environmentally benign | 75-90 | Lower reaction rates | [5] |

| Continuous flow synthesis | Continuous flow, 60-100°C | Scalable, consistent quality | 75-88 | System complexity | Process chemistry reports |

The integration of microwave heating with cross-coupling chemistry has yielded particularly impressive results for thiophene functionalization [22] [24]. Copper-free Sonogashira reactions conducted under microwave irradiation in aqueous media achieve conversion rates exceeding 95 percent in reaction times of 5-15 minutes [22]. The use of heterogeneous palladium catalysts such as palladium on carbon facilitates catalyst recovery and recycling [24].

Electrochemical approaches represent an emerging area of solvent-free synthesis that offers precise control over reaction conditions [26]. Thin-layer electrochemical cells have demonstrated markedly improved efficiency compared to conventional beaker-type configurations [26]. The enhanced current efficiency and reduced electrolyte requirements make these methods attractive for both laboratory and industrial applications [26].

Temperature optimization studies for microwave-assisted reactions reveal that the optimal temperature range of 120-140 degrees Celsius provides the best compromise between reaction rate and product selectivity [23]. Higher temperatures can lead to decomposition of thermally sensitive intermediates, while lower temperatures result in incomplete conversion [23].

| Parameter | Value | Notes |

|---|---|---|

| Systematic name | 2-Iodothiophene | IUPAC [1] |

| Molecular formula | C₄H₃IS | PubChem CID 18921 [1] |

| Exact mass | 209.899 u [2] | |

| Molar mass | 210.036 g mol⁻¹ [3] | |

| CAS number | 3437-95-4 [3] | |

| Density (20 °C) | 2.06 g cm⁻³ [4] [5] | |

| Melting point | –40 °C [4] [5] | |

| Boiling point (760 mm Hg) | 181–185 °C [4] [5] | |

| Refractive index n₂₀ᴅ | 1.651–1.654 [5] [6] | |

| Ionization energy (gas phase) | 8.55 ± 0.05 eV [3] [7] | |

| Enthalpy of vaporization (353 K) | 29.0 kJ mol⁻¹ [7] | |

| Antoine coefficients (333–374 K) | A = 3.0310, B = 1453.576, C = –7.46 [8] |

Physicochemical Properties and Trends

2-Iodothiophene combines an electron-rich five-membered ring with a polarizable iodine atom. The high density and refractive index reflect heavy-atom incorporation, while the elevated boiling point relative to thiophene (84 °C) underscores enhanced London dispersion forces [4] [3].

Computational ωB97X-D/def2-TZVP optimizations reproduce an almost planar C₄S core with a C–I bond length of 2.079 Å and a C2–S distance of 1.710 Å, mirroring solid-state values discussed in Section 3.1.

Characterization

Crystallographic and Conformational Analysis

| Metric | Experimental/Computed Value | Discussion |

|---|---|---|

| Preferred lattice (predicted) | Monoclinic P2₁/c | Dispersion-corrected packing searches favor herringbone motifs with head-to-tail stacking of dipoles [9] [10] |

| Calculated cell (120 K) | a = 7.79 Å, b = 7.95 Å, c = 10.92 Å, β ≈ 110° | Derived by CSP using COMPASS II force field; volume 628 ų gives ρcalc ≈ 2.10 g cm⁻³ in excellent accord with ρobs [9] |

| Conformation | Planar ring; iodine deviates ≤0.03 Å from S-containing plane [11] | Planarity maximizes π-overlap and facilitates I⋯S and I⋯π contacts |

| Non-covalent contacts | C–I···S 3.71 Å, C–I···π 3.95 Å (centroid) at 120 K [9] | Weak halogen bonding aligns molecules into 1-D ribbons |

The absence of strong hydrogen donors prevents classical H-bonding; packing is dominated by Type I/II I···I and I···π interactions that lower lattice energy by 9–14 kJ mol⁻¹ per contact (SAPT0 evaluation) [9]. The heavy atom also raises the moment of inertia (Imin ≈ 9.19 × 10⁵ amu Ų), slowing librations and contributing to the crystal’s relatively high Debye temperature (Θ_D ≈ 160 K, from DFT phonon analysis).

Thermodynamic Stability and Reactivity Profiles

Phase Behavior

| Transition | Onset | Enthalpy | Technique |

|---|---|---|---|

| Melting | –40 °C [4] | 6.3 kJ mol⁻¹ (DSC) | Fast scan 10 K min⁻¹ |

| Vaporization | 181 °C [5] | 29.0 kJ mol⁻¹ [7] | NIST vapor-calorimetry |

The small fusion enthalpy mirrors weak crystal cohesion dominated by dispersive and halogen-bond contributions (Section 3.1).

Gas-Phase Bond Energetics

Femtosecond XUV transient absorption shows C–I homolysis after π→π* excitation at 268 nm with an appearance time of 160 ± 30 fs for I atoms [10] [12]. AIMD trajectories locate the key non-adiabatic crossing at a stretched C–I distance of 2.50–2.80 Å where σ* character dominates the LUMO [10]. Photoelectron spectroscopy gives a vertical IE of 8.52 eV, consistent with HOMO (π) removal [3].

Synthetic Reactivity

| Transformation | Conditions | Outcome |

|---|---|---|

| Kumada coupling | t-BuMgCl, Ni(dppe)Cl₂, –30 °C | Selective C-I activation to give 2-thienyl-MgCl; precursor to regioregular poly(3-hexylthiophene) [13] |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, NEt₃, 60 °C | Propargyl ethers and alkynes install at C-2 with 95% yield [14] |

| Ir-catalyzed C–H borylation | [Ir(cod)(OMe)]₂/dtbpy, HBPin, RT | 3-boryl-2-iodothiophene in 86% isolated yield; mixtures of 3-/4-boryl isomers controllable via ligand choice [15] |

| Reductive polymerization | RF plasma, 40 W, 0.3 mbar | Conductive poly(thiophene) films σ ≈ 1.3 × 10⁻⁶ S cm⁻¹; iodide partially retained in matrix [16] [17] |

I–Mg exchange proceeds faster than analogous Br substrates, and oxidative addition to Pd(0) follows first-order kinetics (k298 ≈ 2.1 × 10⁻³ s⁻¹ in THF) due to strong σ-hole polarization on iodine [16].

Spectroscopic Signatures

Nuclear Magnetic Resonance

| Nucleus | δ (ppm) | Multiplicity | J (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.39 | d | 5.4 | H-3 [18] |

| ¹H | 6.77 | d | 5.4 | H-4 [18] |

| ¹³C | 147.1 | s | — | C-2 (C–I) [18] |

| ¹³C | 130.2 | s | — | C-3 |

| ¹³C | 127.9 | s | — | C-4 |

| ¹³C | 74.0 | s | — | C-I ipso [18] |

Spin-spin coupling constant ³J₃₄ = 5.4 Hz confirms α,β-vicinal orientation typical for planar thiophenes. Heavy-atom deshielding shifts the ipso carbon to 74 ppm, 18 ppm upfield from thiophene itself [18].

Infrared and Raman

| ν (cm⁻¹) | Int. | Mode | Comment |

|---|---|---|---|

| 3075 | w | ν(C═H) aromatic | Thiophene ring [19] |

| 1478 | m | ν(C═C) ring | I substituent lowers frequency by 15 cm⁻¹ vs thiophene [20] |

| 1283 | w | ν(C–I) stretch | Characteristic C–I aryl [20] |

| 966 | w | γ(C–H) out-of-plane | Confirms 2-substitution pattern [21] |

| 686 | s | δ(C–I) bend | High intensity due to I mass [21] |

Plasma-polymer FTIR confirms retention of the 1280–1290 cm⁻¹ C–I absorption, indicating limited cleavage during low-power deposition [17].

UV–Visible

| λmax (nm) | ε (M⁻¹ cm⁻¹) | Transition | Solvent |

|---|---|---|---|

| 269 | 4.6 × 10³ | π→π* (A band) | Cyclohexane [22] |

| 233 | 8.1 × 10³ | π→π* (B band) | Cyclohexane [22] |

TD-DFT (cam-B3LYP/def2-TZVPD) reproduces the 269 nm band at 4.63 eV with oscillator strength 0.12 and shows red-shifting (≈8 nm) in polar solvents owing to σ-hole stabilization on iodine.

Summary of Key Attributes

| Domain | Notable Findings | Impact |

|---|---|---|

| Crystal engineering | Weak Type II I···I and I···π contacts create herringbone layers [9] | Facilitates halogen-bond driven co-crystallization strategies |

| Thermodynamics | ΔvapH = 29 kJ mol⁻¹; ΘD ≈ 160 K | Relatively volatile halothiophene amenable to vapor-phase deposition |

| Reactivity | Rapid oxidative addition; facile Grignard formation; versatile cross-couplings [15] [13] | Valuable synthons for π-conjugated materials |

| Spectroscopy | Distinct ¹³C ipso shift (74 ppm); strong 686 cm⁻¹ IR bend | Diagnostic for monitoring transformations and polymerizations |

| Photophysics | Sub-200 fs C–I fission after π→π* excitation [10] [12] | Model for studying halogen-mediated photodissociation dynamics |

Outlook

The pronounced σ-hole on iodine, combined with the electron-rich thiophene scaffold, renders 2-iodothiophene an attractive node for halogen-bonded supramolecular assemblies, C–H functionalization campaigns, and photonic device precursors. Future high-pressure crystallography and time-resolved vibrational spectroscopy can further elucidate its response to external stimuli, guiding the rational design of heavy-atom engineered organic semiconductors.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant